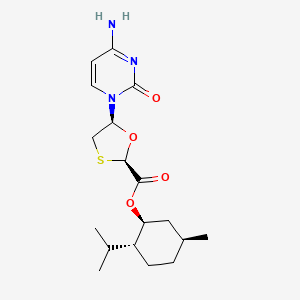

(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate

Description

This compound is a stereochemically complex molecule featuring a cyclohexyl ester linked to a 1,3-oxathiolane ring, which is further substituted with a 4-amino-2-oxopyrimidinyl group. Its stereochemistry (1S,2R,5S on the cyclohexyl moiety and 2R,5S on the oxathiolane) is critical for its biological interactions, particularly in antiviral or enzyme-targeting applications.

Properties

Molecular Formula |

C18H27N3O4S |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |

InChI |

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15-,17+/m0/s1 |

InChI Key |

QMYKWNYBSBURDT-VBWUIIQKSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)N3C=CC(=NC3=O)N)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Pyrimidine Substituents

- Compound A: (2R,5S)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate (CAS: 764659-72-5) Structural Difference: Incorporates a 5-fluoro group on the pyrimidine ring. Impact: Fluorination enhances metabolic stability and bioavailability by reducing enzymatic degradation. This modification also increases lipophilicity, improving membrane permeability . Safety: Higher acute toxicity (H302+H312+H332: harmful if swallowed, inhaled, or in contact with skin) compared to the non-fluorinated parent compound .

- Compound B: (1'S,2'R,5'S)-2-Isopropyl-5-methylcyclohexyl (2S,5R)-5-(4-acetamido-2-oxo-1,2-dihydropyrimidine)-1'-yl-1,3-oxathiolane (30) Structural Difference: Substitutes the 4-amino group with 4-acetamido. However, it could improve solubility in organic solvents during synthesis .

Analogues with Modified Ester Groups

Compound C : (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate (CAS: 147126-68-9)

- Structural Difference : Replaces the pyrimidinyl group with an acetyloxy substituent on the oxathiolane.

- Impact : The acetyloxy group serves as a prodrug feature, enabling controlled release of active metabolites in vivo. This enhances pharmacokinetics but may require additional metabolic steps for activation .

- Compound D: (1R,2S,5R)-Menthyl-(2R,5S)-5-(4-amino-2-oxo-2H-pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate (CAS: 147027-10-9) Structural Difference: Uses a menthyl group instead of the 5-methyl-2-(1-methylethyl)cyclohexyl ester. However, it may also elevate cytotoxicity risks .

Key Research Findings

Fluorination Trade-offs : While 5-fluoro substitution (Compound A) improves metabolic stability, it introduces higher toxicity risks, necessitating careful dose optimization .

Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., menthyl vs. cyclohexyl esters) significantly alter lipophilicity and toxicity profiles .

Prodrug Viability : Acetyloxy derivatives (Compound C) demonstrate delayed release kinetics, making them suitable for sustained-action formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.